![molecular formula C8H10N2O3S B13726579 (R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13726579.png)
(R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its fused ring system, which includes a pyridine ring, an oxathiazepine ring, and a sulfone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide typically involves a multi-step process. One common method includes the base-mediated, transition metal-free intermolecular epoxide ring opening by the nucleophilic attack of ortho-halogenated NH-sulfoximine, followed by intramolecular aromatic nucleophilic substitution (SNAr). This strategy allows for the formation of both C–N and C–O bonds simultaneously in a single step . The reaction conditions are relatively mild, often carried out at room temperature, and utilize cost-effective reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and cost-efficiency are likely to be applied. The use of transition metal-free catalysts and room temperature reactions are advantageous for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the oxathiazepine ring.
Substitution: Aromatic nucleophilic substitution reactions can occur, particularly involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers or amines.
Applications De Recherche Scientifique
®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of ®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide: Shares a similar sulfone group and has been studied for its PI3Kδ inhibitory activity.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its various pharmacological activities, including antimicrobial and antihypertensive properties.
Uniqueness
®-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide is unique due to its fused ring system, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H10N2O3S |
|---|---|
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
(4R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide |
InChI |
InChI=1S/C8H10N2O3S/c1-6-5-10-14(11,12)8-7(13-6)3-2-4-9-8/h2-4,6,10H,5H2,1H3/t6-/m1/s1 |
Clé InChI |
RYWQOHOBPCCTNF-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@@H]1CNS(=O)(=O)C2=C(O1)C=CC=N2 |
SMILES canonique |
CC1CNS(=O)(=O)C2=C(O1)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


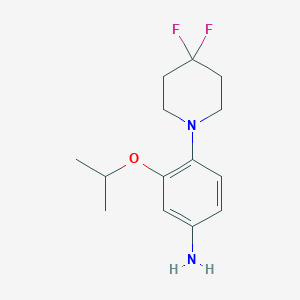

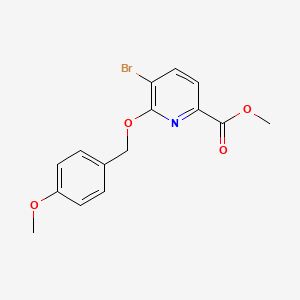
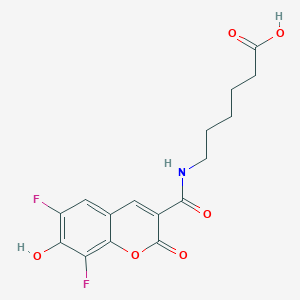
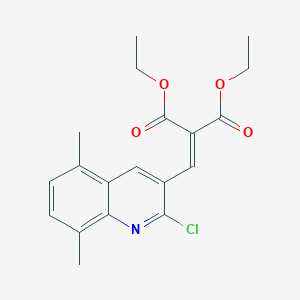
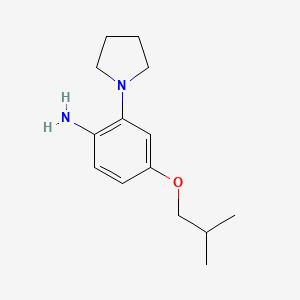
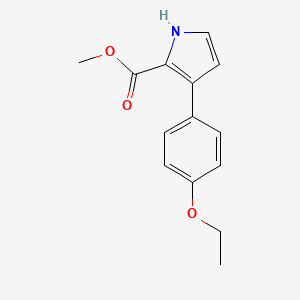
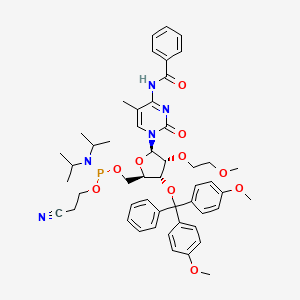

![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)




